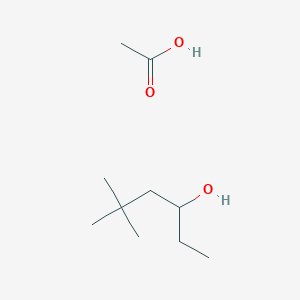
Acetic acid;5,5-dimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5,5-dimethylhexan-3-ol is an organic compound with the molecular formula C10H22O3. It is also known by its systematic name, 3-Hexanol,5,5-dimethyl-,acetate . This compound is characterized by the presence of both an acetic acid moiety and a 5,5-dimethylhexan-3-ol moiety, making it a unique ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,5-dimethylhexan-3-ol typically involves the esterification of 5,5-dimethylhexan-3-ol with acetic anhydride . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:
5,5-dimethylhexan-3-ol+acetic anhydride→acetic acid;5,5-dimethylhexan-3-ol+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5,5-dimethylhexan-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 5,5-dimethylhexanoic acid or 5,5-dimethylhexan-3-one.
Reduction: 5,5-dimethylhexan-3-ol and acetic acid.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Acetic acid;5,5-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may serve as a model compound for studying ester metabolism and pharmacokinetics.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid;5,5-dimethylhexan-3-ol involves its hydrolysis to yield acetic acid and 5,5-dimethylhexan-3-ol. The hydrolysis can be catalyzed by esterases or acidic conditions. The acetic acid produced can participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethylhexan-3-ol: The parent alcohol of the ester.
Acetic acid: The simplest carboxylic acid and a component of the ester.
3-Hexanol: A similar alcohol with a different alkyl group.
Uniqueness
Acetic acid;5,5-dimethylhexan-3-ol is unique due to its combined structure of acetic acid and 5,5-dimethylhexan-3-ol. This combination imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions .
Properties
CAS No. |
89389-87-7 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
acetic acid;5,5-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-5-7(9)6-8(2,3)4;1-2(3)4/h7,9H,5-6H2,1-4H3;1H3,(H,3,4) |
InChI Key |
UMTYUSBTFRIDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
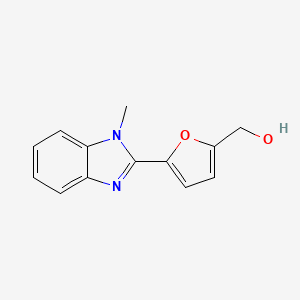

![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)

![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
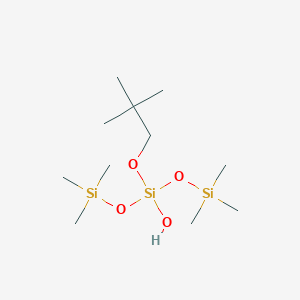
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
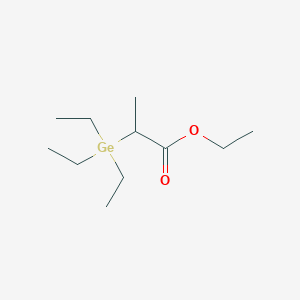
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
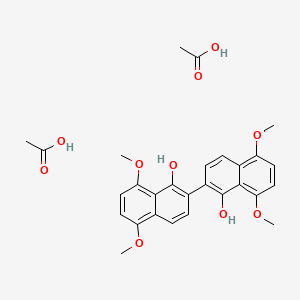
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
